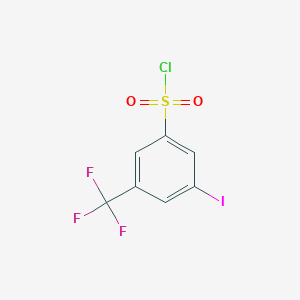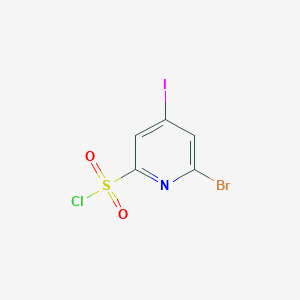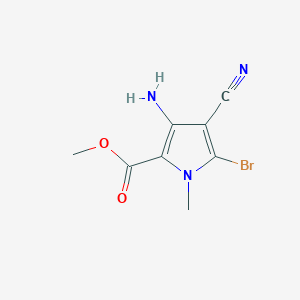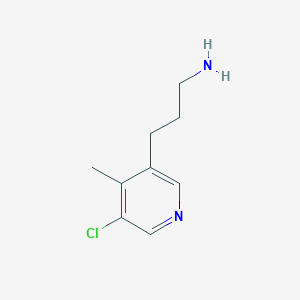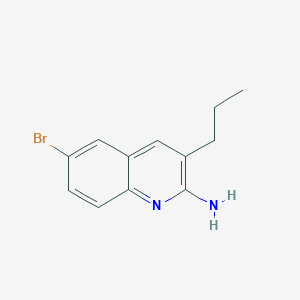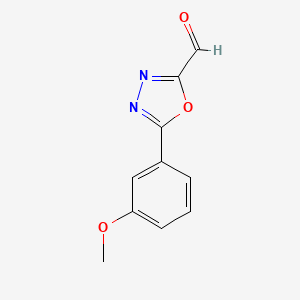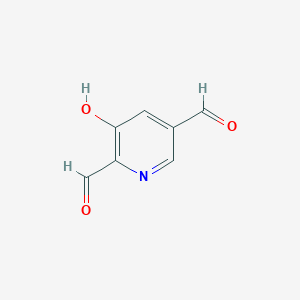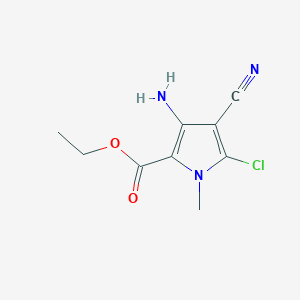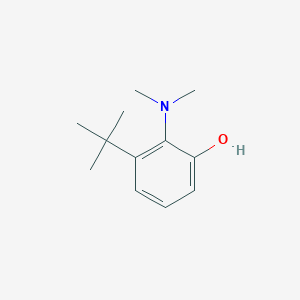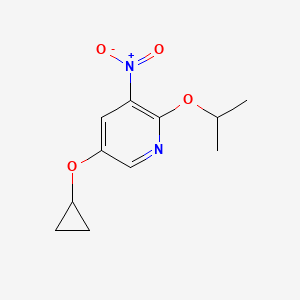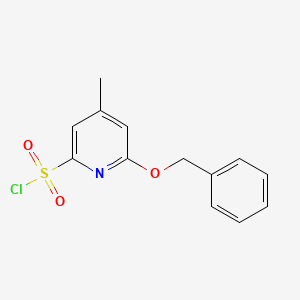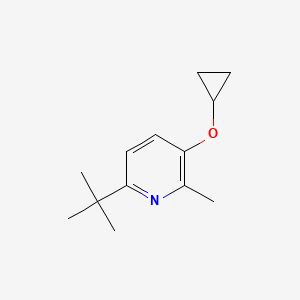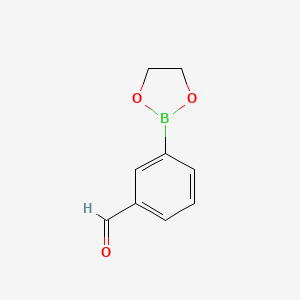
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is an organic compound with the molecular formula C9H9BO3 and a molecular weight of 175.98 g/mol . It is a boronic ester derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale borylation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Biaryl compounds: Formed through Suzuki-Miyaura cross-coupling.
Carboxylic acids: Formed through oxidation of the aldehyde group.
Alcohols: Formed through reduction of the aldehyde group.
Aplicaciones Científicas De Investigación
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde has numerous applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds, including potential anticancer agents and enzyme inhibitors.
Material Science: Utilized in the development of advanced materials, such as polymers and organic electronic devices.
Biological Research: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Mecanismo De Acción
The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure and reactivity, used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic ester with similar applications in organic synthesis.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Used in the synthesis of complex organic molecules.
Uniqueness
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is unique due to its combination of an aldehyde group and a boronic ester moiety, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a versatile intermediate in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling .
Propiedades
Fórmula molecular |
C9H9BO3 |
|---|---|
Peso molecular |
175.98 g/mol |
Nombre IUPAC |
3-(1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C9H9BO3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6-7H,4-5H2 |
Clave InChI |
JEHPFHFCQSKDHP-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)C2=CC(=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


